molecular formula C22H25NO4 B10852088 N-propylnorlitebamine

N-propylnorlitebamine

Cat. No.: B10852088
M. Wt: 367.4 g/mol
InChI Key: IFMOVFFRZLWNFZ-UHFFFAOYSA-N
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Description

N-Propylnorlitebamine is a synthetically prepared litebamine N-homologue that exhibits moderate anti-acetylcholinesterase (AChE) activity, with an IC50 value of approximately 7.0 µM . The compound is derived from laurolitsine through a synthetic route involving key steps such as N-alkylation and the Mannich reaction . Research indicates that its metho salt derivative (IC50 2.70 µM) possesses significantly more potent AChE inhibitory activity than the parent compound . By inhibiting acetylcholinesterase, the enzyme responsible for breaking down the neurotransmitter acetylcholine, this compound is a valuable pharmacological tool for researchers studying cholinergic transmission and related neurological pathways. Investigations into compounds like this compound contribute to the broader understanding of potential therapeutic strategies for conditions associated with cholinergic deficit. This product is intended for research purposes in a controlled laboratory environment only. It is not for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C22H25NO4

Molecular Weight

367.4 g/mol

IUPAC Name

9,11-dimethoxy-2-propyl-3,4-dihydro-1H-naphtho[2,1-f]isoquinoline-8,12-diol

InChI

InChI=1S/C22H25NO4/c1-4-8-23-9-7-14-15-6-5-13-10-18(24)19(26-2)11-16(13)20(15)22(27-3)21(25)17(14)12-23/h5-6,10-11,24-25H,4,7-9,12H2,1-3H3

InChI Key

IFMOVFFRZLWNFZ-UHFFFAOYSA-N

Canonical SMILES

CCCN1CCC2=C3C=CC4=CC(=C(C=C4C3=C(C(=C2C1)O)OC)OC)O

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Anti-AChE Activity of this compound and Analogues

Compound Structure IC₅₀ (µM) Key Observations
This compound N-propyl-substituted base 7.0 Moderate activity; reversible binding
N-Isobutylnorlitebamine Branched N-isobutyl chain 7.0 Similar efficacy to N-propyl variant; no steric advantage
N-Isopropylnorlitebamine N-isopropyl substituent 7.0 Comparable activity; suggests alkyl chain length > branching
N-Metho salt of this compound Quaternary ammonium derivative 2.70 2.6-fold higher potency due to improved solubility and ionic interaction

Structural and Functional Insights

  • Quaternary Ammonium Salts : The N-metho salt’s superior activity (IC₅₀ 2.70 µM) highlights the importance of charge interactions with AChE’s anionic substrate-binding site. The permanent positive charge enhances binding affinity compared to uncharged base forms .

Detailed Research Findings

Mechanism of Action

This compound and its analogues inhibit AChE by competing with acetylcholine for the enzyme’s catalytic triad (Ser200, Glu327, His440). Molecular docking studies suggest that the N-propyl chain occupies the acyl-binding pocket, while the tricyclic core stabilizes the enzyme-inhibitor complex . The N-metho salt’s quaternary nitrogen forms a stronger ionic bond with the enzyme’s gorge, explaining its enhanced potency .

Pharmacological Context

    Q & A

    Q. What are the established synthetic pathways for N-propylnorlitebamine, and what yield optimization strategies are recommended?

    this compound is synthesized via a three-step protocol:

    • Step 1 : N-alkylation of laurolitsine with a propyl group.
    • Step 2 : Solvolysis using 1 M NH₄OAc under reflux.
    • Step 3 : Mannich reaction to finalize the structure. This method achieves >80% overall yield. Key optimization strategies include controlling reaction temperature during solvolysis and using stoichiometric excess in the Mannich step to minimize side products .

    Q. How is the anti-acetylcholinesterase activity of this compound quantified, and what are baseline IC₅₀ values?

    Activity is assessed using in vitro acetylcholinesterase inhibition assays (Ellman’s method). Baseline IC₅₀ values for this compound are ~7.0 µM. Its N-metho salt derivative exhibits enhanced potency (IC₅₀ = 2.70 µM), suggesting structural modifications significantly impact activity .

    Q. What analytical techniques are critical for characterizing this compound purity and structure?

    • NMR spectroscopy (¹H and ¹³C) to confirm alkylation and Mannich reaction sites.
    • HPLC with UV detection (λ = 254 nm) for purity assessment (>95% threshold).
    • Mass spectrometry (ESI-MS) to validate molecular weight and fragmentation patterns .

    Advanced Research Questions

    Q. How can researchers resolve contradictions in reported IC₅₀ values for this compound derivatives across studies?

    Contradictions often arise from methodological variability:

    • Assay conditions : Differences in substrate concentration (e.g., acetylthiocholine vs. butyrylthiocholine) or pH buffers.
    • Salt forms : Activity discrepancies between freebase and salts (e.g., N-metho salts). Mitigation involves standardizing protocols (e.g., NIH preclinical guidelines for reproducibility) and reporting detailed experimental parameters (temperature, incubation time) .

    Q. What experimental designs are recommended to explore structure-activity relationships (SAR) for this compound analogs?

    • Variable alkyl chain length : Synthesize homologs (e.g., N-isopropyl, N-isobutyl) to assess steric/electronic effects.
    • Salt formation : Compare freebase vs. quaternary ammonium salts for bioavailability and target engagement.
    • In silico docking : Use molecular modeling (e.g., AutoDock Vina) to predict binding interactions with acetylcholinesterase’s catalytic site .

    Q. How should researchers address variability in preclinical data when transitioning from in vitro to in vivo models?

    • Dose-response calibration : Adjust concentrations based on pharmacokinetic parameters (e.g., plasma protein binding, half-life).
    • Species-specific metabolism : Test metabolite profiles in murine vs. human liver microsomes.
    • Behavioral endpoints : For neuroactivity studies, use standardized tests (e.g., Morris water maze for cognitive effects) .

    Q. What statistical frameworks are appropriate for analyzing dose-dependent effects of this compound in cellular assays?

    • Nonlinear regression (e.g., GraphPad Prism) to calculate IC₅₀/EC₅₀ values.
    • ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons.
    • Power analysis to determine sample size adequacy (α = 0.05, β = 0.2) .

    Data Interpretation and Reporting

    Q. How to contextualize this compound’s moderate IC₅₀ values (~7.0 µM) within broader acetylcholinesterase inhibitor research?

    Compare against reference inhibitors:

    CompoundIC₅₀ (µM)Source
    Donepezil0.01Clinical drug
    Galantamine0.5Natural alkaloid
    This compound7.0Synthetic
    This positions this compound as a mid-potency candidate, warranting further derivatization for therapeutic relevance .

    Q. What ethical and methodological standards apply when reporting preclinical studies of this compound?

    • Adhere to ARRIVE guidelines for animal studies (e.g., randomization, blinding).
    • Disclose conflicts of interest and funding sources.
    • Include raw data in supplementary materials for independent validation .

    Q. How to design a comparative study evaluating this compound against existing cholinesterase inhibitors?

    • Parallel-group design : Test groups receiving this compound, donepezil, and vehicle control.
    • Endpoint selection : Measure acetylcholinesterase activity (brain homogenates) and cognitive performance (e.g., Y-maze).
    • Meta-analysis : Integrate data from published IC₅₀ studies to benchmark efficacy .

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